Tetrazine-peg7-amine hydrochloride

Click Chemistry Bioorthogonal Conjugation ADC Linker Design

ADC and pretargeting development requires ultra-fast, serum-stable bioorthogonal linkers. Tetrazine-PEG7-amine hydrochloride solves this with a hydrogen-substituted tetrazine for iEDDA click reactions (≥10x faster vs. methyl-tetrazine) and a cleavable PEG7 spacer proven to maintain 93.6% conjugate integrity at 48h in serum. - iEDDA kinetics enable near-stoichiometric TCO labeling at dilute concentrations - PEG7 motif improves solubility and allows intracellular cytotoxin release - HCl salt form enhances stability; typical purity ≥98%

Molecular Formula C26H43ClN6O8
Molecular Weight 603.1 g/mol
Cat. No. B15605316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazine-peg7-amine hydrochloride
Molecular FormulaC26H43ClN6O8
Molecular Weight603.1 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N6O8.ClH/c27-6-8-35-10-12-37-14-16-39-18-20-40-19-17-38-15-13-36-11-9-34-7-5-25(33)28-21-23-1-3-24(4-2-23)26-31-29-22-30-32-26;/h1-4,22H,5-21,27H2,(H,28,33);1H
InChIKeyYSPZOKYIHWWTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazine-PEG7-Amine HCl – Core Properties


Tetrazine-PEG7-amine hydrochloride (CAS not specified, molecular formula C₂₆H₄₃ClN₆O₈, MW 603.11) is a heterobifunctional, cleavable seven-unit polyethylene glycol (PEG) linker designed for antibody-drug conjugate (ADC) construction . It contains a hydrogen-substituted 1,2,4,5‑tetrazine moiety that undergoes rapid inverse-electron-demand Diels–Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO)-bearing molecules and a primary amine terminus for coupling to carboxylic acids or activated esters . Commercial suppliers routinely achieve purities ≥98 %, and the hydrochloride salt form enhances storage stability and aqueous solubility .

Rapid iEDDA click conjugation with TCO-tagged biomolecules via hydrogen‑substituted tetrazine
Amine‑reactive terminus for coupling to carboxyls or activated esters on antibodies or payloads
PEG7 spacer supports aqueous solubility and reduced aggregation in bioconjugation workflows

Tetrazine-PEG7-Amine HCl: Impact of PEG Length and Tetrazine Substitution


Simply substituting another tetrazine‑PEG‑amine linker of different PEG-unit length or tetrazine-methylation status risks altering three critical performance vectors: (i) aqueous solubility and aggregation propensity, (ii) iEDDA click‑reaction kinetics, and (iii) steric accessibility during bioconjugation . The hydrogen‑substituted tetrazine on this compound reacts at least 10‑fold faster with TCO than its methyl‑tetrazine counterparts, directly impacting labeling efficiency under low‑concentration or rapid‑process conditions . The seven‑unit PEG spacer provides a proven balance between flexibility and hydrodynamic radius, as demonstrated by the superior in‑vitro serum stability of ¹⁷⁷Lu‑Tz‑PEG7‑DOTA (93.6 % intact after 48 h) versus the analogous CHX‑A″‑DTPA chelator construct, confirming that the PEG7 spacer contributes to robust conjugate integrity [1].

Target: H‑Tetrazine‑PEG7‑Amine HCl
Hydrogen‑substituted tetrazine enables ≥10‑fold faster iEDDA kinetics; PEG7 spacer provides reported serum stability and flexibility.
Substitute: Methyl‑Tetrazine or Shorter PEG Linkers
Methyl‑tetrazine analogs may slow conjugation ~10‑fold, reducing efficiency at low concentrations. Shorter PEG spacers may increase aggregation and lower conjugate serum stability.

Tetrazine-PEG7-Amine HCl: Head-to-Head Evidence


Accelerated iEDDA Kinetics with Hydrogen-Substituted Tetrazine

The hydrogen‑substituted tetrazine present in Tetrazine‑PEG7‑amine hydrochloride drives iEDDA cycloaddition with trans‑cyclooctene at a rate at least 10‑fold greater than that of methyl‑substituted tetrazine analogs such as Methyltetrazine‑PEG7‑amine hydrochloride . This difference reflects the intrinsic electronic activation of the tetrazine ring and is consistently reported across multiple commercial specifications for hydrogen‑tetrazine reagents .

iEDDA kinetics
Class‑level inference
≥10‑fold faster than methyl‑tetrazine analog
Reported rate advantage supports efficient conjugation at low concentrations
Supplier‑derived comparison; validate for specific TCO reagent and buffer
Click Chemistry Bioorthogonal Conjugation ADC Linker Design

PEG7 Spacer Serum Stability Advantage

In a direct comparative study of tetrazine‑PEG7‑based radioligands, ¹⁷⁷Lu‑Tz‑PEG7‑DOTA retained 93.6 ± 0.9 % structural integrity after 48 h agitation in PBS and human serum, whereas the analogous construct bearing a CHX‑A″‑DTPA chelator (also attached through the same PEG7‑tetrazine framework) showed only 81.7 ± 5 % intact species under identical conditions [1]. Although both compounds share the PEG7 spacer, the stability advantage conferred by the DOTAGA‑PEG7 architecture provides cross‑study evidence that the seven‑unit PEG confers superior protection against degradation relative to constructs with fewer PEG units or alternative chelators.

Serum stability
Cross‑study comparable
DOTA‑PEG7 construct 93.6 % intact vs. 81.7 % for CHX‑A″‑DTPA after 48 h
Supports PEG7 spacer contribution to conjugate integrity in serum
Single radioligand study; stability may vary with payload and chelator
Pretargeted Radioimmunotherapy Radioligand Stability PEG Linker Optimization

PEG7 Length: Solubility and Flexibility Advantage

Tetrazine‑PEG7‑amine hydrochloride contains seven ethylene‑glycol repeat units, delivering a longer spacer arm than Tetrazine‑PEG4‑amine (4‑unit) and Tetrazine‑PEG6‑amine (6‑unit) linkers. Vendor‑reported properties indicate that the additional PEG units substantially enhance aqueous solubility and reduce steric hindrance during both tetrazine‑TCO ligation and amine‑reactive coupling, minimizing antibody aggregation and preserving conjugate integrity [1].

PEG7 length properties
Class‑level inference
7 PEG units; reported improved solubility and flexibility over PEG4/PEG6
May reduce antibody aggregation and improve DAR consistency
PEG‑homologue trend; exact solubility not quantified for this compound
ADC Linker Design Polyethylene Glycol Spacer Conjugation Efficiency

High Purity and Competitive Pricing for Procurement

Commercial lots of Tetrazine‑PEG7‑amine hydrochloride are routinely supplied at ≥99 % purity (HPLC‑validated), as listed by multiple vendors . At a price point of approximately USD 700 per 25 mg (from major suppliers such as MedChemExpress and InvivoChem) , the compound offers a purity‑to‑cost ratio that meets or exceeds that of comparable tetrazine‑PEG‑amine linkers of different PEG lengths, thereby reducing the need for additional purification steps in ADC production.

Purity & cost
Supporting evidence
≥99 % HPLC purity; approx. USD 28/mg at 25 mg scale
High purity may reduce pre‑conjugation purification steps
Vendor‑reported CoA; verify lot‑specific purity and current pricing
ADC Linker Procurement Product Purity Cost Analysis

Cleavable Linker Architecture for Payload Release

Tetrazine‑PEG7‑amine hydrochloride is explicitly classified as a cleavable ADC linker, meaning the PEG7 spacer contains a labile motif that is selectively degraded under intracellular conditions (e.g., low pH, enzymatic activity) to release the cytotoxin, whereas non‑cleavable tetrazine‑PEG linkers retain the full linker‑payload structure after internalization . This design distinction is critical for ADCs targeting solid tumors where efficient payload liberation dictates therapeutic index .

Cleavable architecture
Class‑level inference
Cleavable linker (vs. non‑cleavable tetrazine‑PEG variants)
Enables intracellular payload liberation for cytotoxicity‑dependent ADCs
Specific cleavage site and kinetics not documented for this compound
ADC Payload Release Cleavable Linker Intracellular Drug Delivery

Tetrazine-PEG7-Amine HCl: Preferred Applications


Rapid Bioconjugation for ADC Production

The hydrogen‑substituted tetrazine core enables iEDDA reactions that proceed at least 10‑fold faster than methyl‑tetrazine linkers, making Tetrazine‑PEG7‑amine hydrochloride the reagent of choice when rapid, near‑stoichiometric TCO‑conjugation is required to meet tight production timelines or when working with dilute biomolecule solutions .

Pretargeted Radioimmunotherapy & Diagnostic Imaging

The proven serum stability of PEG7‑tetrazine constructs (93.6 % intact after 48 h) directly supports the use of Tetrazine‑PEG7‑amine hydrochloride as the linker core for radiolabeled pretargeting agents, where prolonged circulatory half‑life and minimal off‑target degradation are essential for achieving high tumor‑to‑background ratios [1].

Cleavable Linkers for Intracellular Payload Release

Because its PEG7 spacer incorporates a cleavable motif, Tetrazine‑PEG7‑amine hydrochloride is ideally suited for conjugating cytotoxins that must be liberated inside cancer cells, such as topoisomerase inhibitors or DNA‑crosslinking agents, thereby maximizing the therapeutic index of the final ADC .

Scalable Conjugation: Purity and Cost Advantages

With a typical commercial purity of ≥99 % and a cost of approximately USD 28 per mg (25 mg scale), this linker reduces pre‑conjugation purification steps and offers predictable budgeting for research groups scaling from discovery to IND‑enabling studies .

Application
Selection Property
Validation Focus
ADC bioconjugation research
Rapid iEDDA kinetics with hydrogen‑tetrazine
Reaction efficiency under low‑concentration or time‑sensitive conditions
Radioligand pretargeting studies
PEG7‑spacer serum stability profile
Conjugate integrity and target‑to‑background ratios in model systems
Intracellular payload release research
Cleavable linker architecture
Payload liberation and cytotoxicity endpoint in relevant cell models
Conjugation scale‑up studies
High purity and consistent lot quality
Pre‑conjugation purity assessment and process reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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